molecular formula C22H26N3O4P B12718728 4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate CAS No. 85188-04-1

4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate

Cat. No.: B12718728
CAS No.: 85188-04-1
M. Wt: 427.4 g/mol
InChI Key: BKEYGGUAIMXXOE-UHFFFAOYSA-K
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Description

4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate is a complex organic compound It is characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate typically involves multi-step organic reactions. The process may include:

    Step 1: Formation of the initial aromatic amine through nitration and subsequent reduction.

    Step 2: Alkylation of the aromatic amine to introduce the methyl groups.

    Step 3: Condensation reactions to form the iminium and ammonium functionalities.

    Step 4: Final phosphorylation to introduce the phosphate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. Catalysts and solvents would be selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and aromatic rings.

    Reduction: Reduction reactions may target the iminium and ammonium functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound might be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium chloride
  • **4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium sulfate

Uniqueness

The phosphate group in 4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate may confer unique properties, such as increased solubility in water and potential for specific biochemical interactions.

Properties

CAS No.

85188-04-1

Molecular Formula

C22H26N3O4P

Molecular Weight

427.4 g/mol

IUPAC Name

1-[bis(1,2-dimethylpyridin-1-ium-4-yl)methylidene]-3-methyl-4-methylidenepyridin-1-ium;phosphate

InChI

InChI=1S/C22H26N3.H3O4P/c1-16-7-12-25(15-17(16)2)22(20-8-10-23(5)18(3)13-20)21-9-11-24(6)19(4)14-21;1-5(2,3)4/h7-15H,1H2,2-6H3;(H3,1,2,3,4)/q+3;/p-3

InChI Key

BKEYGGUAIMXXOE-UHFFFAOYSA-K

Canonical SMILES

CC1=[N+](C=CC(=C1)C(=[N+]2C=CC(=C)C(=C2)C)C3=CC(=[N+](C=C3)C)C)C.[O-]P(=O)([O-])[O-]

Origin of Product

United States

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